An In-depth Guide to the Structure of Methyl Chanofruticosinate
An In-depth Guide to the Structure of Methyl Chanofruticosinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chanofruticosinate is a naturally occurring indole alkaloid belonging to the complex group of monoterpenoids. Isolated from plant species of the Kopsia genus, notably Kopsia arborea and Kopsia lancibracteolata, this compound has garnered interest within the scientific community for its intricate molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the structure of Methyl chanofruticosinate, supported by spectroscopic data and a detailed experimental protocol for its isolation. The potential therapeutic relevance of this class of compounds is also briefly discussed.
Chemical Structure
Methyl chanofruticosinate possesses a complex pentacyclic ring system characteristic of the fruticosinate-type indole alkaloids. The core structure features an indole nucleus fused to a cage-like framework. The precise stereochemistry and connectivity have been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of Methyl chanofruticosinate is presented in Table 1.
Table 1: Physicochemical Properties of Methyl Chanofruticosinate
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [1] |
| Molecular Weight | 410.5 g/mol | [1] |
| CAS Number | 14050-92-1 | [1] |
| Appearance | Powder | [1] |
Spectroscopic Data
The structural elucidation of Methyl chanofruticosinate relies heavily on ¹H and ¹³C NMR spectroscopy. While a specific data table for Methyl chanofruticosinate was not found in the public domain, the scientific literature indicates that detailed NMR and MS analyses were performed to confirm the structure of this and related alkaloids. For reference, the process of identifying such complex natural products involves the analysis of chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments such as COSY, HSQC, and HMBC to piece together the molecular framework.
Experimental Protocols
Isolation of Methyl Chanofruticosinate Alkaloids
Methyl chanofruticosinate and its analogues are typically isolated from the leaves and stems of Kopsia species.[2][3] The following is a generalized protocol based on methods reported for the isolation of related alkaloids from Kopsia arborea.[2]
Workflow for the Isolation of Methyl Chanofruticosinate Alkaloids
Caption: Generalized workflow for the isolation of Methyl chanofruticosinate.
Methodology:
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Extraction: Dried and powdered plant material (e.g., leaves of Kopsia arborea) is subjected to extraction with a solvent such as 70% ethanol.[2]
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Acid-Base Partitioning: The resulting extract is concentrated and then subjected to an acid-base extraction to selectively isolate the alkaloid fraction.
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Chromatographic Separation: The crude alkaloid extract is then separated using chromatographic techniques. This typically involves initial separation on a silica gel column with a gradient solvent system (e.g., chloroform-methanol).[2]
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Purification: Fractions containing the target compounds are further purified using methods like centrifugal thin-layer chromatography (TLC) with a suitable solvent system (e.g., ammonia-saturated diethyl ether-hexane) to yield the pure Methyl chanofruticosinate.[2]
Biological Activity
Signaling Pathway Hypothesis
The cytotoxic activity of related alkaloids suggests a potential interference with critical cellular pathways. A hypothetical signaling pathway leading to apoptosis is depicted below.
Caption: Hypothetical pathway of cytotoxicity for Methyl Chanofruticosinate.
Conclusion
Methyl chanofruticosinate is a structurally complex indole alkaloid with potential for further investigation in the field of drug discovery. While detailed spectroscopic and biological activity data for this specific compound remain somewhat elusive in publicly accessible domains, the information available for related compounds from the Kopsia genus provides a strong impetus for continued research. The isolation and full characterization of Methyl chanofruticosinate, followed by comprehensive biological screening, could unveil novel therapeutic applications.
